molecular formula C3H6O4S B14062717 1-Propene-1-sulfonic acid, 3-hydroxy- CAS No. 63145-09-5

1-Propene-1-sulfonic acid, 3-hydroxy-

Cat. No.: B14062717
CAS No.: 63145-09-5
M. Wt: 138.14 g/mol
InChI Key: SMLUSBSEZKNHEG-UHFFFAOYSA-N
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Description

3-Hydroxyprop-1-ene-1-sulfonic acid is an organic compound with the molecular formula C3H6O4S It is characterized by the presence of a hydroxyl group (-OH) and a sulfonic acid group (-SO3H) attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxyprop-1-ene-1-sulfonic acid can be synthesized through the reaction of allyl alcohol with bisulfite in the presence of oxygen. The reaction typically occurs under boiling conditions, and the yields can be improved by using a neutral or slightly alkaline sulfite solution. The presence of finely divided oxygen or oxygen-containing gases, such as air, or substances capable of releasing oxygen, like peroxides or oxidizing agents, can further enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of 3-hydroxyprop-1-ene-1-sulfonic acid involves the continuous neutralization of the alkali freed during the reaction by adding an acid, preferably sulfuric acid. This process ensures that the reaction proceeds smoothly and yields a high amount of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyprop-1-ene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfonic acid group can be reduced to form sulfonates.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of sulfonates.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-Hydroxyprop-1-ene-1-sulfonic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-hydroxyprop-1-ene-1-sulfonic acid involves its interaction with molecular targets and pathways. The hydroxyl and sulfonic acid groups play crucial roles in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and ionic interactions, influencing the compound’s behavior in various chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-Propene-1-sulfonic acid, 3-hydroxy-
  • 1-Hydroxyprop-2-ene-3-sulfonic acid

Uniqueness

3-Hydroxyprop-1-ene-1-sulfonic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both hydroxyl and sulfonic acid groups on a propene backbone makes it a versatile compound with a wide range of applications .

Properties

IUPAC Name

3-hydroxyprop-1-ene-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S/c4-2-1-3-8(5,6)7/h1,3-4H,2H2,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLUSBSEZKNHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CS(=O)(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50710506
Record name 3-Hydroxyprop-1-ene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63145-09-5
Record name 3-Hydroxyprop-1-ene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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